molecular formula C14H13NO4S B6580131 5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide CAS No. 1040662-53-0

5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide

Cat. No. B6580131
CAS RN: 1040662-53-0
M. Wt: 291.32 g/mol
InChI Key: UUOALJPMJBNCIS-UHFFFAOYSA-N
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Description

5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide, commonly known as 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide, is a small molecule that has been widely studied in the scientific community. It is a sulfur-containing heterocyclic compound that has been used in a variety of synthetic and medicinal chemistry applications.

Scientific Research Applications

5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has been widely studied in the scientific community due to its potential applications in medicinal chemistry. It has been used as a starting material in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis. In addition, it has been used as a building block in the synthesis of various pharmaceuticals and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide is not yet fully understood. However, it is believed that the compound acts as a proton donor, which allows it to bind to various molecules and affect their activity. In addition, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, it has been shown to modulate the activity of various receptors, including the serotonin receptor 5-HT2A, and the dopamine receptor D2.

Advantages and Limitations for Lab Experiments

5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is its relatively low cost and availability. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, the compound is not soluble in water, which can limit its use in some experiments. Furthermore, the compound can be toxic and should be handled with caution.

Future Directions

The potential applications of 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide are still being explored. One of the main areas of research is the development of new pharmaceuticals and drugs based on the compound. In addition, the compound has potential applications in the treatment of various diseases, such as cancer and neurological disorders. Furthermore, the compound could be used to develop new diagnostic tools, such as imaging agents. Finally, the compound could be used to develop new chemical synthesis methods and to study the mechanisms of various biological processes.

Synthesis Methods

5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide can be synthesized in a few different ways. The most common method involves the condensation of a sulfonamide with an aldehyde or ketone. This reaction produces an amide which can then be further reacted with a base to form the desired product. Another method involves the reaction of a sulfonamide with an acid chloride, followed by a base-catalyzed reaction. This method is more efficient and yields higher yields. In addition, a one-pot synthesis method has been developed which involves the reaction of a sulfonamide with an aldehyde or ketone in the presence of a base. This method is simpler and can be used to synthesize larger quantities of the desired product.

properties

IUPAC Name

5-methoxy-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-12-8-19-11(7-10(12)16)14(17)15-9-5-3-4-6-13(9)20-2/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOALJPMJBNCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide

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